3-(BENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-31-16-12-15(13-17(14-16)32-2)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)33(29,30)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHXQPPIZPCMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne. The reaction is often catalyzed by copper (Cu) or other transition metals.
Introduction of the Quinazoline Moiety: The triazole ring is then fused with a quinazoline precursor through a condensation reaction.
Attachment of Benzenesulfonyl and Dimethoxyphenyl Groups: These groups are introduced via nucleophilic substitution reactions, where suitable sulfonyl and phenyl derivatives are used as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a therapeutic agent in several areas:
Anticancer Activity
Research indicates that compounds with triazole and quinazoline moieties exhibit anticancer properties. The specific structure of 3-(benzenesulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may enhance its efficacy against various cancer cell lines.
Case Study : A study demonstrated that derivatives of quinazoline showed inhibition of cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The sulfonamide group in the compound is known for its antibacterial properties. Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Research into its effects on neurotransmitter systems could reveal potential benefits in treating conditions such as depression or anxiety.
Case Study : Investigations into similar quinazoline derivatives have shown modulation of serotonin receptors, suggesting a pathway for antidepressant activity .
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to downstream effects such as cell cycle arrest and apoptosis. The exact molecular pathways involved may vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key structural features are compared below with three analogs from ECHEMI (2022) and a related [1,2,3]triazolo[1,5-a]quinazoline derivative from anticancer screening studies :
*Calculated based on molecular formula.
Key Observations:
- Substituent Symmetry : The main compound’s 3,5-dimethoxyphenyl group provides symmetry, which may improve binding affinity in target proteins compared to asymmetrical analogs (e.g., ’s 2-methoxy-5-methylphenyl).
- Non-Sulfonyl Analogs: replaces the sulfonyl group with a 4-methylphenyl, shifting the electronic profile from electron-withdrawing to neutral, which could alter reactivity or target engagement.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 3,5-dimethoxy substituents in the main compound could improve aqueous solubility compared to ethoxy () or methyl () groups.
Biological Activity
The compound 3-(benzenesulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine , with the CAS number 866811-45-2 , is a member of the quinazoline family. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting significant findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C23H19N5O4S
- Molecular Weight : 445.49 g/mol
- IUPAC Name : this compound
The compound's structure includes a triazolo ring fused with a quinazoline moiety and a benzenesulfonyl group, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds within the quinazoline class exhibit a broad spectrum of biological activities. The specific activities of This compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve modulation of key signaling pathways associated with tumor growth and survival.
- Antimicrobial Activity : Quinazolines have been reported to possess antimicrobial properties. This compound's efficacy against various bacterial strains has been investigated.
Anticancer Studies
A study published in Chemical and Pharmaceutical Bulletin highlighted the anticancer potential of related quinazoline derivatives. The findings suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression. Specifically, compounds with similar structures showed promising results against breast and lung cancer cell lines .
Antimicrobial Activity
Research conducted on various quinazoline derivatives indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli and Staphylococcus aureus were used as test organisms.
- Compounds showed varying degrees of inhibition at concentrations ranging from 50 μg/ml to 200 μg/ml.
Compounds structurally similar to This compound demonstrated notable activity against these pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinazoline core significantly influence biological activity. For example:
- The presence of methoxy groups at the 3 and 5 positions enhances solubility and bioavailability.
- The benzenesulfonyl group appears crucial for interaction with biological targets .
Case Study 1: Antitumor Efficacy
A recent study evaluated the effects of various quinazoline derivatives on tumor growth in xenograft models. The results demonstrated that compounds with similar structural features to This compound significantly reduced tumor volume compared to controls .
Case Study 2: Antibacterial Screening
Another study focused on antibacterial screening using disc diffusion methods. Compounds were tested against clinical isolates of bacteria. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
Q & A
Q. Table 1: Example Synthesis Conditions
| Precursor | Solvent | Reagent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Triazolo-quinazoline amine | 1,4-Dioxane | Benzenesulfonyl chloride | 24 h | 60–70% | |
| Furan-2-yl derivative | Ethanol | Benzylamine | 3 h | 70% |
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
Optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dioxane .
- Catalyst/base : TEA vs. DBU (1,8-diazabicycloundec-7-ene) for deprotonation efficiency.
- Temperature : Microwave-assisted synthesis could reduce reaction time (e.g., 3 h → 30 minutes) .
- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete substitution .
Key Consideration: Monitor side reactions (e.g., over-sulfonation) via LC-MS or NMR to adjust conditions .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- 1H/13C NMR : Verify substituent integration (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, dimethoxyphenyl groups at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z ~520) .
Advanced: How can computational models predict biological activity?
Answer:
- QSAR Modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with target binding affinity .
- Molecular Docking : Simulate interactions with kinases or receptors (e.g., triazole moiety in ATP-binding pockets) .
- ADMET Prediction : Machine learning models (e.g., DeepChem) assess solubility, toxicity, and metabolic stability .
Validation: Cross-check computational results with in vitro assays (e.g., enzyme inhibition IC50) .
Advanced: How to design experiments for environmental impact assessment?
Answer:
Adopt a tiered approach (see ):
Physicochemical Properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
Biotic/Abiotic Degradation : Conduct hydrolysis/photolysis studies (pH 4–9, UV light) .
Ecotoxicity : Use Daphnia magna or algal growth inhibition assays at 0.1–10 mg/L concentrations .
Q. Table 2: Key Environmental Parameters
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis half-life | OECD Guideline 111 | |
| Soil adsorption | Batch equilibrium (OECD 106) | |
| Aquatic toxicity | OECD 202 (Daphnia acute) |
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Emergency Measures : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Dose-Response Curves : Ensure consistent assay concentrations (e.g., 1–100 µM) and controls .
- Cell Line Variability : Compare activity across multiple lines (e.g., HEK293 vs. HepG2) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of conflicting results .
Example: Discrepancies in IC50 values may arise from differences in cell permeability or assay endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
